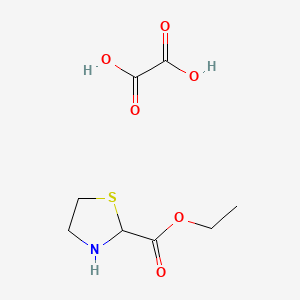
Ethyl 2-thiazolidinecarboxylate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-thiazolidinecarboxylate oxalate is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazolidines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-thiazolidinecarboxylate oxalate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate with 1-alkyl-3-arylthioureas in acetonitrile at room temperature. This one-pot synthesis yields various derivatives of ethyl thiazolidinecarboxylates .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to improve yield, purity, and selectivity. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-thiazolidinecarboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives. These products have diverse applications in medicinal chemistry and organic synthesis .
Applications De Recherche Scientifique
Ethyl 2-thiazolidinecarboxylate oxalate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other bioactive compounds.
Mécanisme D'action
The mechanism of action of ethyl 2-thiazolidinecarboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of various biochemical pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its binding affinity to biological targets, leading to its diverse pharmacological effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-thiazolidinecarboxylate oxalate can be compared with other similar compounds, such as:
Thiazoles: Thiazoles are five-membered heterocyclic compounds with sulfur and nitrogen atoms.
Oxazoles: Oxazoles are another class of five-membered heterocyclic compounds containing oxygen and nitrogen atoms.
This compound stands out due to its unique combination of sulfur and nitrogen atoms in the thiazolidine ring, which contributes to its diverse chemical reactivity and biological activities.
Propriétés
Numéro CAS |
32641-41-1 |
|---|---|
Formule moléculaire |
C8H13NO6S |
Poids moléculaire |
251.26 g/mol |
Nom IUPAC |
ethyl 1,3-thiazolidine-2-carboxylate;oxalic acid |
InChI |
InChI=1S/C6H11NO2S.C2H2O4/c1-2-9-6(8)5-7-3-4-10-5;3-1(4)2(5)6/h5,7H,2-4H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
IUSIWYXXVTUZPE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1NCCS1.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















